Amide Bioisostere: Enhanced Metabolic Stability
This compound contains a 2,2,2-trifluoroethylamine motif, which is a validated amide bioisostere designed to enhance metabolic stability. In a study on cathepsin K inhibitors, replacement of a labile P2-P3 amide bond with a trifluoroethylamine isostere resulted in a peptide that was completely stable in rat liver microsomes over a 30-minute incubation period. In stark contrast, the parent amide-containing compound exhibited rapid degradation (t½ < 5 min) [1]. This demonstrates that the trifluoroethylamine unit can prevent enzymatic hydrolysis of a key amide bond, a feature that cannot be achieved by an unsubstituted ethylamine analog, which would still be susceptible to amidases.
| Evidence Dimension | Metabolic stability in vitro (rat liver microsomes) |
|---|---|
| Target Compound Data | Stable over 30 minutes (when incorporated as an isostere) |
| Comparator Or Baseline | Parent peptide containing a standard amide bond |
| Quantified Difference | >6-fold increase in stability (stable vs. t½ < 5 min) |
| Conditions | Rat liver microsomes, 30 min incubation |
Why This Matters
For researchers developing peptidomimetic or amide-containing inhibitors, this building block offers a direct path to compounds with potentially improved in vivo pharmacokinetic profiles, a critical advantage for drug candidates.
- [1] Black, W. C., et al. (2005). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744. View Source
